molecular formula C26H14 B089628 Benzo[A]indeno[1,2,3-FG]aceanthrylene CAS No. 192-42-7

Benzo[A]indeno[1,2,3-FG]aceanthrylene

Cat. No. B089628
CAS RN: 192-42-7
M. Wt: 326.4 g/mol
InChI Key: WVJVUOADXZNTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[A]indeno[1,2,3-FG]aceanthrylene, also known as BaP, is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials, such as tobacco smoke, grilled meat, and fossil fuels. BaP is a potent carcinogen that has been linked to various types of cancer, including lung, skin, and bladder cancer.

Mechanism Of Action

Benzo[A]indeno[1,2,3-FG]aceanthrylene exerts its carcinogenic effects through a complex mechanism of action. Benzo[A]indeno[1,2,3-FG]aceanthrylene is metabolized in the liver into reactive intermediates, which can bind to DNA and form DNA adducts. These DNA adducts can cause mutations and lead to cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also induce oxidative stress and inflammation, which can contribute to cancer development.

Biochemical And Physiological Effects

Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure can cause a wide range of biochemical and physiological effects. Benzo[A]indeno[1,2,3-FG]aceanthrylene is known to induce oxidative stress, which can damage cellular components such as lipids, proteins, and DNA. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also induce inflammation, which can lead to tissue damage and cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure has been linked to respiratory and cardiovascular diseases, as well as reproductive and developmental abnormalities.

Advantages And Limitations For Lab Experiments

Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several advantages and limitations for lab experiments. Benzo[A]indeno[1,2,3-FG]aceanthrylene is a well-studied carcinogen with a well-established mechanism of action, which makes it a useful tool for studying cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene is also a potent carcinogen, which allows for the detection of low levels of exposure. However, Benzo[A]indeno[1,2,3-FG]aceanthrylene research has limitations, as Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure in the lab may not accurately reflect real-life exposure. Additionally, Benzo[A]indeno[1,2,3-FG]aceanthrylene research requires specialized equipment and expertise, which can limit its accessibility.

Future Directions

Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several future directions, including the development of new detection methods for Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure, the identification of new biomarkers for Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure and cancer development, and the development of new treatments for Benzo[A]indeno[1,2,3-FG]aceanthrylene-induced cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene research can also be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on the microbiome and the immune system. Additionally, Benzo[A]indeno[1,2,3-FG]aceanthrylene research can be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on vulnerable populations, such as children and pregnant women.
Conclusion:
Benzo[A]indeno[1,2,3-FG]aceanthrylene is a potent carcinogen that has been extensively studied for its effects on human health and the environment. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has provided valuable insights into the mechanism of cancer development and the effects of environmental pollutants. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has several future directions, including the development of new detection methods, biomarkers, and treatments for Benzo[A]indeno[1,2,3-FG]aceanthrylene-induced cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene research can also be expanded to investigate the effects of Benzo[A]indeno[1,2,3-FG]aceanthrylene on vulnerable populations and the microbiome.

Synthesis Methods

Benzo[A]indeno[1,2,3-FG]aceanthrylene is synthesized by the pyrolysis of organic materials under high temperature and pressure conditions. The most common source of Benzo[A]indeno[1,2,3-FG]aceanthrylene is tobacco smoke, which contains high levels of Benzo[A]indeno[1,2,3-FG]aceanthrylene due to the incomplete combustion of tobacco leaves. Benzo[A]indeno[1,2,3-FG]aceanthrylene can also be synthesized in the laboratory by heating a mixture of anthracene and benzene at high temperatures.

Scientific Research Applications

Benzo[A]indeno[1,2,3-FG]aceanthrylene has been extensively studied for its carcinogenic properties and its effects on human health. Benzo[A]indeno[1,2,3-FG]aceanthrylene exposure has been linked to various types of cancer, including lung, skin, and bladder cancer. Benzo[A]indeno[1,2,3-FG]aceanthrylene is also known to cause DNA damage and mutations, which can lead to cancer development. Benzo[A]indeno[1,2,3-FG]aceanthrylene research has also been focused on its effects on the environment, as Benzo[A]indeno[1,2,3-FG]aceanthrylene is a major pollutant in air and water.

properties

CAS RN

192-42-7

Product Name

Benzo[A]indeno[1,2,3-FG]aceanthrylene

Molecular Formula

C26H14

Molecular Weight

326.4 g/mol

IUPAC Name

heptacyclo[13.9.2.02,7.08,25.09,14.016,21.022,26]hexacosa-1(24),2,4,6,8(25),9,11,13,15(26),16,18,20,22-tridecaene

InChI

InChI=1S/C26H14/c1-3-9-17-15(7-1)21-13-14-22-16-8-2-4-10-18(16)24-20-12-6-5-11-19(20)23(17)25(21)26(22)24/h1-14H

InChI Key

WVJVUOADXZNTCV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5C6=C4C3=C2C7=CC=CC=C76

Origin of Product

United States

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